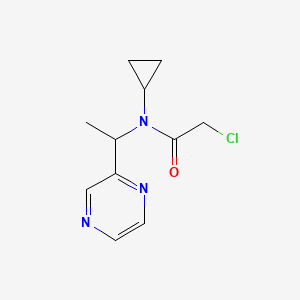

2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

CAS No.:

Cat. No.: VC13462741

Molecular Formula: C11H14ClN3O

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClN3O |

|---|---|

| Molecular Weight | 239.70 g/mol |

| IUPAC Name | 2-chloro-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)acetamide |

| Standard InChI | InChI=1S/C11H14ClN3O/c1-8(10-7-13-4-5-14-10)15(9-2-3-9)11(16)6-12/h4-5,7-9H,2-3,6H2,1H3 |

| Standard InChI Key | QAVUWZWFGXNQFB-UHFFFAOYSA-N |

| SMILES | CC(C1=NC=CN=C1)N(C2CC2)C(=O)CCl |

| Canonical SMILES | CC(C1=NC=CN=C1)N(C2CC2)C(=O)CCl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is C₁₁H₁₃ClN₃O, with a molecular weight of 253.69 g/mol . Key structural features include:

-

A chloroacetamide backbone (Cl-CH₂-CONR₂), enabling nucleophilic substitution reactions.

-

A cyclopropyl group attached to the nitrogen, introducing steric hindrance and conformational rigidity.

-

A pyrazin-2-yl-ethyl substituent, contributing aromaticity and potential hydrogen-bonding interactions .

The compound’s stereochemistry and crystal packing remain uncharacterized, though analogs with similar substituents exhibit polymorphic forms dependent on solvent systems (e.g., n-heptane or acetone) .

Synthetic Pathways

Key Precursors and Reaction Conditions

The synthesis typically involves:

-

Acylation of a pyrazin-2-yl-ethylamine derivative with chloroacetyl chloride.

-

Alkylation of intermediates (e.g., 5-(diphenylmethyl)-1,3,4-oxadiazole-2-thione) with 2-chloro-N-(pyrazin-2-yl)acetamide in acetone under reflux .

Optimization Strategies

-

Solvent Systems: Hydrocarbon solvents (n-heptane) and polar aprotic solvents (acetone) improve crystallization efficiency .

-

Temperature Control: Reactions often require precise cooling (0–5°C) to prevent side-product formation .

Physicochemical Properties

Applications in Medicinal Chemistry

Drug Discovery

-

Lead Optimization: The chloroacetamide group serves as a warhead for covalent inhibition of cysteine proteases .

-

Polymorph Screening: Crystalline forms (e.g., Form-P, Form-D) are critical for bioavailability and patentability .

Material Science

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume